molecular formula C18H19NO4 B119398 n-cis-Feruloyltyramine CAS No. 80510-09-4

n-cis-Feruloyltyramine

Cat. No. B119398
CAS RN: 80510-09-4
M. Wt: 313.3 g/mol
InChI Key: NPNNKDMSXVRADT-UITAMQMPSA-N
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Description

N-cis-Feruloyltyramine is a natural phenolic compound . It is a hydroxycinnamic acid and is found in various organisms, including Aristolochia kankauensis and Peperomia leptostachya . It is commonly found in some plants, especially in cereals and Anacardiaceae plants .


Synthesis Analysis

The synthesis of N-feruloyltyramine amide was characterized using Fourier Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and elemental analysis . Under optimized conditions, a 93.5% yield was obtained when the process was carried out for 48 hours using a molar ratio of cinnamic acid:tyramine HCl, 6:1 at 40°C .


Molecular Structure Analysis

The molecular formula of n-cis-Feruloyltyramine is C18H19NO4 . It has a similar structure to tyramine amino acid .


Chemical Reactions Analysis

The use of immobilized lipase, lipozyme TL IM as the catalyst in the reaction allowed simple isolation of the enzyme from the products and other components in the reaction mixture .


Physical And Chemical Properties Analysis

N-cis-Feruloyltyramine is a white crystalline solid . It is a good soluble compound and is stable under acidic and neutral conditions . The molecular weight of n-cis-Feruloyltyramine is 313.3 g/mol .

Scientific Research Applications

1. Wound Healing in Plants

N-cis-Feruloyltyramine, along with other feruloyl amides, has been identified in potato common scab lesions. These compounds are part of the cross-linked hydroxycinnamic acid amides associated with wound healing in potato (Solanum tuberosum) tubers. This discovery is significant for understanding plant defense mechanisms and tissue repair processes (King & Calhoun, 2005).

2. Antioxidant Properties

Research on compounds isolated from the stems of Synsepalum dulcificum Daniell (Sapotaceae) found that N-cis-Feruloyltyramine, among other compounds, exhibited moderate antioxidant activities. These findings are relevant for exploring natural antioxidant sources and understanding their role in combating oxidative stress (Wang et al., 2011).

3. Inhibition of Prostaglandin and Leukotriene Biosynthesis

A study highlighted the role of N-cis- and N-trans-Feruloyltyramines as inhibitors of in vitro prostaglandin synthesis. These compounds were isolated from the Indonesian medicinal plant Ipomoea aquatica and demonstrated significant activities against prostaglandin synthetase and arachidonate 5-lipoxygenase, enzymes involved in inflammation and pain processes (Tseng et al., 1992).

4. Anticancer Properties

Research has indicated that N-cis-Feruloyltyramine may possess anticancer properties. A study on alkaloid extracts from Tribulus terrestris, which include derivatives of N-feruloyltyramine, demonstrated potential in inducing apoptosis in cancer cell lines, suggesting a role in cancer treatment (Basaiyye et al., 2017).

5. Neuroprotective Effects

N-trans-Feruloyltyramine has shown protective effects against scopolamine-induced cholinergic dysfunction in rat brains. While this study focuses on the trans isomer, it opens up possibilities for the cis isomer in neuroprotection, especially in diseases like Alzheimer's (Thangnipon et al., 2021).

6. Enzymatic Synthesis and Analysis

Advancements in the enzymatic synthesis of feruloyltyramine compounds, including N-trans-feruloyltyramine, have been achieved. This synthesis is crucial for large-scale production and further research into its applications (Basri et al., 2014).

Future Directions

Tinospora crispa, a plant in which n-cis-Feruloyltyramine is found, has been suggested as a promising therapeutic agent in type 2 diabetes mellitus management . Regulation in glucose homeostasis, adipolysis, cell proliferation, and antiapoptosis are predicted to be the critical mechanism of Tinospora crispa as an insulin sensitizer . More clinical trials are encouraged to be carried out if there are sufficient preclinical and safety data .

properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNKDMSXVRADT-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313914
Record name N-cis-Feruloyl tyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-cis-Feruloyltyramine

CAS RN

80510-09-4
Record name N-cis-Feruloyl tyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80510-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-cis-Feruloyl tyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cis-Feruloyltyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409
Citations
C Caroli, V Brighenti, A Cattivelli, S Salamone… - … of Pharmaceutical and …, 2023 - Elsevier
… Compounds 8 and 11 ([M+H] + = 314.1385 and [M−H] = 312.1237, respectively) were identified as N-cis-feruloyltyramine and N-trans-feruloyltyramine, respectively, since they …
Number of citations: 3 www.sciencedirect.com
CY Chen, FR Chang, HF Yen, YC Wu - Phytochemistry, 1998 - Elsevier
… , N-p-coumaroyltyramine (5) and N-cis-feruloyltyramine (6) were obtained by systematic … by silica gel CC using the same solvent system to obtain N-cis-feruloyltyramine (6) (6 mg). …
Number of citations: 90 www.sciencedirect.com
GY Oh, YS Lee, TI Jeon, KS Ham, JH Moon… - Korean Journal of Food …, 2021 - ekosfop.or.kr
… 3a-O-β-D-glucopyranoside (8), N-cis-feruloyltyramine 4-O-β-D-glucopyranoside (9), N-cis-… Consequently, 9 was determined to be N-cis- feruloyltyramine 4-O-β-D-glucopyranoside (Fig…
Number of citations: 4 www.ekosfop.or.kr
R Mhiri, I Koubaa, R Chawech, F Auberon… - Chemistry & …, 2020 - Wiley Online Library
… monacantha among with three known compounds named vanillic acid (3), N-cis-feruloyltyramine (4) and N-trans-feruloyltyramine (5). Their structures were elucidated by means of …
Number of citations: 8 onlinelibrary.wiley.com
JT Hwang, Y Kim, HJ Jang, HM Oh, CH Lim, SW Lee… - Molecules, 2016 - mdpi.com
… The following ten cis and trans-feruloyl amide isomers were isolated from the EtOH extract: N-cis-feruloyltyramine (1), N-trans-feruloyltyramine (2), N-cis-feruloyl-3′-methoxy-tyramine (3…
Number of citations: 29 www.mdpi.com
TZ Yuan, CL Kao, WJ Li, HT Li, CY Chen - Chemistry of Natural …, 2017 - Springer
… subjected to further silica gel column chromatography and purified by preparative TLC (thin-layer chromatography) to yield N-trans-feruloyltyramine (9, 5 mg) and N-cis-feruloyltyramine (…
Number of citations: 15 link.springer.com
RR King, LA Calhoun - Phytochemistry, 2005 - Elsevier
… 2), N-trans-feruloyltyramine (3), N-cis-feruloyltyramine (4), a cross-linked N-trans-feruloyltyramine dimer (5), and a cross-linked N-cis-feruloyltyramine dimer (6) were isolated from potato …
Number of citations: 116 www.sciencedirect.com
A Evidente, M Masi - Biomolecules, 2021 - mdpi.com
… N-cis-feruloyltyramine (NCFT) and grossamide (2 and 3, Figure 2), two previously undescribed phenolic amides, were isolated from the roots of bell pepper (Capsicum annuum var. …
Number of citations: 5 www.mdpi.com
A Cavin, K Hostettmann, W Dyatmyko… - Planta medica, 1998 - thieme-connect.com
… They were isolated and identified as N-cisferuloyltyramine (4), N-trans-feruloyltyramine (6) and secoisolariciresinol (5). When tested in dilution assays on the reduction of the DPPH …
Number of citations: 245 www.thieme-connect.com
PK Shih, PY Lee, HMD Wang, CY Chen - Chemistry of Natural …, 2023 - Springer
Cinnamomum osmophloeum (Lauraceae) is an endemic tree that grows in Taiwan’s natural hardwood forests at elevations between 400 and 1500 m [1]. Previously, we isolated 16 …
Number of citations: 0 link.springer.com

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